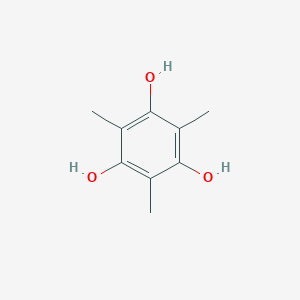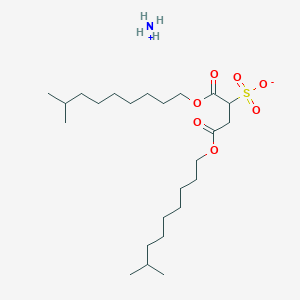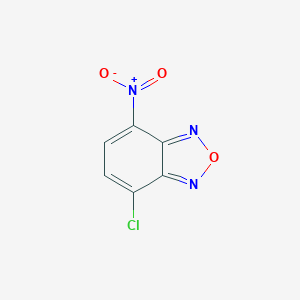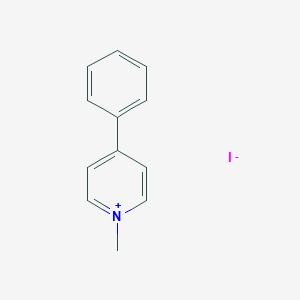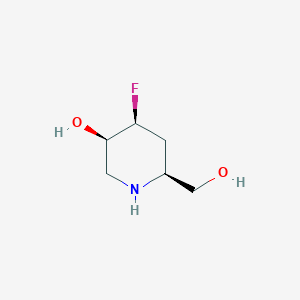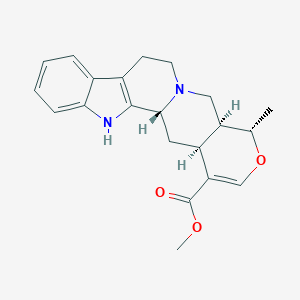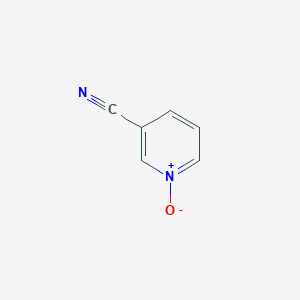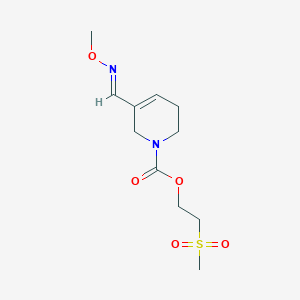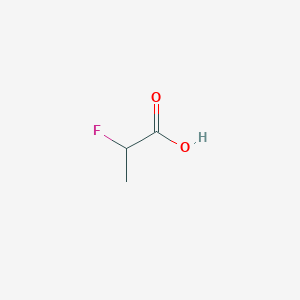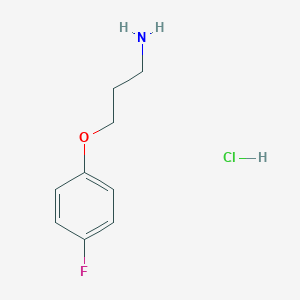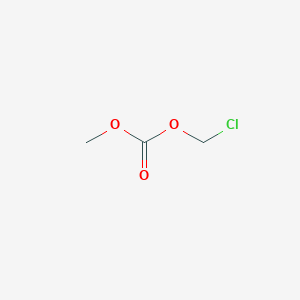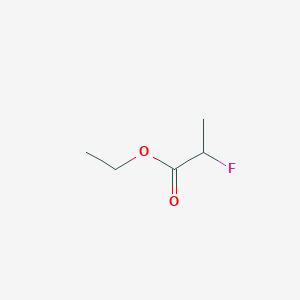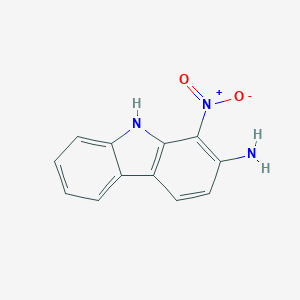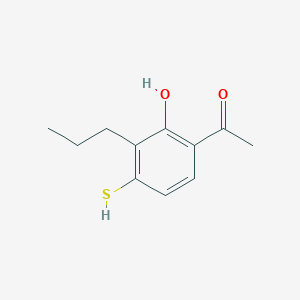
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one
Overview
Description
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one, also known as HPSE, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has gained attention due to its ability to inhibit the enzymatic activity of heparanase, an endoglycosidase that cleaves heparan sulfate chains in the extracellular matrix, leading to the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis.
Mechanism Of Action
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one inhibits the enzymatic activity of heparanase by binding to its active site, thereby preventing the cleavage of heparan sulfate chains in the extracellular matrix. This leads to the inhibition of the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
Biochemical And Physiological Effects
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have several biochemical and physiological effects. The inhibition of heparanase activity by 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to reduce tumor growth, angiogenesis, and metastasis in various cancer models. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one in lab experiments include its ability to selectively inhibit heparanase activity, its low toxicity, and its ability to inhibit the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis. However, the limitations of using 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one in lab experiments include its low solubility in water, its low stability in solution, and the difficulty in synthesizing large quantities of pure 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one.
Future Directions
There are several future directions for the research on 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one. One direction is to develop more potent and selective inhibitors of heparanase activity that can be used in clinical trials for the treatment of cancer, inflammation, and viral infections. Another direction is to investigate the potential of 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one as a drug delivery system for targeted therapy. Moreover, the development of imaging agents that can detect heparanase activity in vivo could provide a non-invasive tool for the diagnosis and monitoring of cancer and other diseases. Finally, the identification of novel signaling pathways that are regulated by heparanase could provide new targets for drug discovery.
Scientific Research Applications
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. The inhibition of heparanase activity by 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to reduce tumor growth, angiogenesis, and metastasis in various cancer models. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
properties
CAS RN |
74891-64-8 |
|---|---|
Product Name |
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one |
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(2-hydroxy-3-propyl-4-sulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-10(14)6-5-8(7(2)12)11(9)13/h5-6,13-14H,3-4H2,1-2H3 |
InChI Key |
MTPPIDLUKJRAPM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)S |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)S |
synonyms |
2-Hydroxy-4-mercapto-3-propylacetophenone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
